

# 3-n-Propyl-2-pyrazolin-5-one chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-n-Propyl-2-pyrazolin-5-one**

Cat. No.: **B1584380**

[Get Quote](#)

An In-Depth Technical Guide to **3-n-Propyl-2-pyrazolin-5-one**: Structure, Properties, Synthesis, and Applications

## Introduction

Pyrazolinones represent a prominent class of five-membered heterocyclic compounds that have garnered significant attention across the chemical and pharmaceutical sciences. Their unique structural framework, characterized by a di-nitrogen heterocycle with a ketone functionality, imparts a versatile reactivity profile and a wide spectrum of biological activities.<sup>[1]</sup> <sup>[2]</sup> Within this family, **3-n-Propyl-2-pyrazolin-5-one** emerges as a compound of interest, serving both as a valuable synthetic intermediate and a subject of investigation for its therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical structure, physicochemical properties, synthesis methodologies, and key applications of this molecule. The narrative is structured to deliver not just data, but also the underlying scientific rationale, reflecting insights from a senior application scientist's perspective.

## Chemical Identity and Structural Elucidation

A foundational understanding of **3-n-Propyl-2-pyrazolin-5-one** begins with its precise chemical identity and the nuanced complexities of its structure, particularly its tautomerism.

## Nomenclature and Core Structure

The compound is systematically identified by its IUPAC name, 3-propyl-1,2-dihydro-3H-pyrazol-5-one, and is registered under CAS Number 29211-70-9.[3][4][5][6][7] Its molecular formula is C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O, corresponding to a molecular weight of approximately 126.16 g/mol .[3][4][5][8]

The core structure consists of a five-membered pyrazolone ring with a propyl group attached at the C3 position.[3]

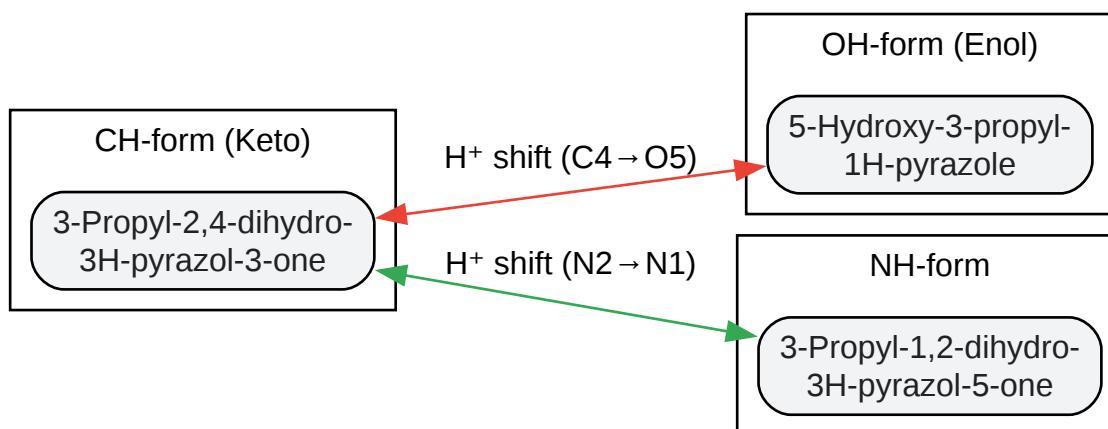
Caption: Chemical Structure of **3-n-Propyl-2-pyrazolin-5-one**.

## Tautomerism: A Critical Feature

Pyrazolin-5-ones are classic examples of compounds exhibiting prototropic tautomerism, a phenomenon critical to their reactivity and biological interactions.[2][3][9] The molecule exists as an equilibrium mixture of three primary tautomeric forms: the CH-form (a pyrazolin-5-one), the OH-form (a hydroxypyrazole), and the NH-form (a pyrazolin-3-one).[9][10]

- CH-form (Keto): 3-Propyl-2,4-dihydro-3H-pyrazol-3-one. This is the canonical representation, featuring a methylene group (-CH<sub>2</sub>-) at the C4 position.
- OH-form (Enol): 5-Hydroxy-3-propyl-1H-pyrazole. This aromatic form is generated by the migration of a proton from C4 to the carbonyl oxygen.
- NH-form: 3-Propyl-1,2-dihydro-3H-pyrazol-5-one.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[11][12] This dynamic nature means the molecule can act as a nucleophile through either the C4 carbon (in the CH-form) or the oxygen atom (in the OH-form), a duality that is key to its synthetic versatility.[10]

[Click to download full resolution via product page](#)

Caption: Tautomeric Equilibrium of **3-n-Propyl-2-pyrazolin-5-one**.

Identifier	Value
IUPAC Name	3-propyl-1,2-dihydro-3H-pyrazol-5-one
CAS Number	29211-70-9[3][4][5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O[3][4][5]
Molecular Weight	126.16 g/mol [3][8]
SMILES	CCCC1=NNC(=O)C1[3]
InChI	InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)[3][4][5]

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are paramount for its identification, purification, and application in experimental settings.

## Physical Properties

**3-n-Propyl-2-pyrazolin-5-one** is typically a pale yellow crystalline powder.[7] Its solubility profile is characteristic of many pyrazolone derivatives; it exhibits poor solubility in water but is readily soluble in various organic solvents, including alcohols like methanol and ethanol, as

well as chlorinated solvents like chloroform.<sup>[3]</sup> This differential solubility is a direct consequence of the hydrophobic n-propyl chain and the largely nonpolar heterocyclic ring, although the nitrogen and oxygen atoms can participate in hydrogen bonding with protic solvents.<sup>[3]</sup>

Property	Description
Appearance	Pale yellow crystals or crystalline powder. <sup>[7]</sup>
Solubility	Poor in water; soluble in methanol, ethanol, and chloroform. <sup>[3]</sup>

## Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation.

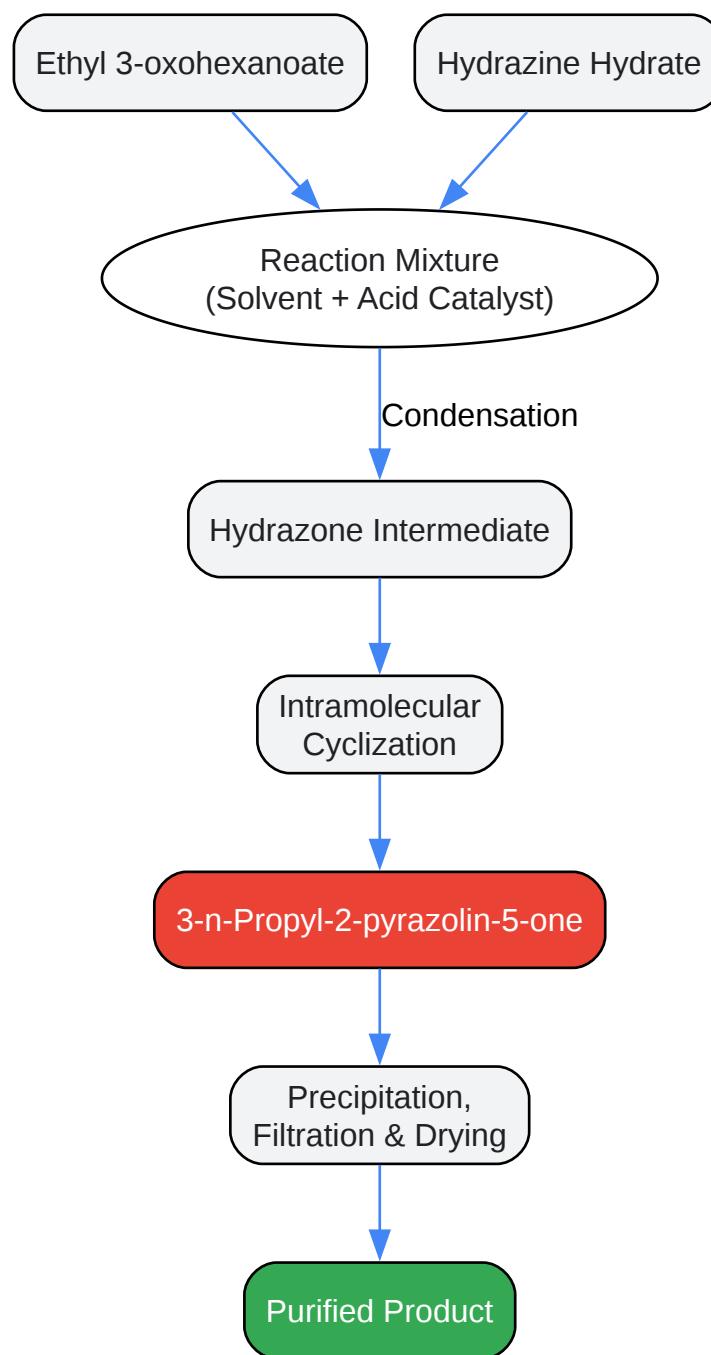
- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A prominent and characteristic absorption band is observed in the range of 1600-1700 cm<sup>-1</sup>, which corresponds to the C=O (carbonyl) stretching vibration of the pyrazolone ring.<sup>[3]</sup> Data available through the NIST Chemistry WebBook confirms this and other characteristic peaks.<sup>[4][5]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectroscopy would reveal signals corresponding to the n-propyl group (a triplet for the methyl group and two multiplets for the methylene groups), as well as signals for the C4 methylene protons and the N-H protons. <sup>13</sup>C NMR would show a characteristic signal for the carbonyl carbon downfield, in addition to signals for the carbons of the propyl group and the heterocyclic ring.
- Mass Spectrometry (MS): Electron ionization mass spectrometry data from NIST shows the molecular ion peak corresponding to its molecular weight, confirming the compound's identity.<sup>[4]</sup>

## Synthesis and Chemical Reactivity

The synthesis of pyrazolinones is a well-established area of organic chemistry, with the condensation of  $\beta$ -keto esters and hydrazines being a primary and efficient route.<sup>[13][14]</sup>

## General Synthesis: Knorr Pyrazole Synthesis

The most common and direct synthesis of **3-n-Propyl-2-pyrazolin-5-one** involves the condensation reaction between a suitable  $\beta$ -keto ester, in this case, ethyl 3-oxohexanoate, and hydrazine hydrate.<sup>[3][13][14]</sup> This reaction, a variant of the Knorr pyrazole synthesis, proceeds via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazolone ring.<sup>[14]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-n-Propyl-2-pyrazolin-5-one | 29211-70-9 [smolecule.com]
- 4. 3-n-Propyl-2-pyrazolin-5-one [webbook.nist.gov]
- 5. 3-n-Propyl-2-pyrazolin-5-one [webbook.nist.gov]
- 6. equationchemical.com [equationchemical.com]
- 7. CAS 29211-70-9: 3-n-Propyl-2-pyrazolin-5-one | CymitQuimica [cymitquimica.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tautomerism of 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13.  $\beta$ -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, *in silico* and *in vitro* cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3-n-Propyl-2-pyrazolin-5-one chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584380#3-n-propyl-2-pyrazolin-5-one-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)